molecular formula C23H26ClN5O3S B2977870 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251552-14-3

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2977870
CAS No.: 1251552-14-3
M. Wt: 488
InChI Key: QWGWNFLSEYWFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic pyrazole-4-carboxamide derivative featuring a sulfonyl-linked 4-(4-chlorophenyl)piperazine moiety and an N-(3,4-dimethylphenyl) substituent. The molecular formula is C₂₃H₂₆ClN₅O₃S, with a molecular weight of 488.0 g/mol (estimated based on structural analogs in ). Key structural elements include:

  • A 1-methylpyrazole core substituted at the 4-position with a carboxamide group.
  • A sulfonamide bridge connecting the pyrazole to a 4-(4-chlorophenyl)piperazine moiety.
  • An N-(3,4-dimethylphenyl) group on the carboxamide, introducing steric and electronic effects.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,4-dimethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-16-4-7-19(14-17(16)2)25-22(30)21-15-27(3)26-23(21)33(31,32)29-12-10-28(11-13-29)20-8-5-18(24)6-9-20/h4-9,14-15H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGWNFLSEYWFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic uses.

Molecular Formula

  • Molecular Formula : C21H22ClN5O3S
  • IUPAC Name : 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide

Structural Representation

The compound features a complex structure that includes:

  • A pyrazole ring
  • A piperazine moiety
  • A sulfonamide functional group
  • Aromatic substituents

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations .

Case Study: In Vivo Models

A study involving carrageenan-induced paw edema in rats demonstrated that several pyrazole derivatives exhibited potent anti-inflammatory effects, with some compounds achieving over 75% inhibition compared to standard treatments like ibuprofen .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented, with certain compounds displaying activity against various bacterial strains. For example, derivatives were tested against Bacillus subtilis and E. coli, showing promising results at concentrations as low as 40 µg/mL .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity, leading to modulation of inflammatory pathways or microbial growth inhibition.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound APyrazole + SulfonamideAnti-inflammatory (up to 85% TNF-α inhibition)
Compound BPyrazole + PiperazineAntimicrobial (active against E. coli)
Compound CPyrazole + ThiazoleAnticonvulsant (high activity in rodent models)

Synthesis and Optimization

The synthesis of this compound involves multi-step processes starting from commercially available precursors. Optimizing these synthetic routes can enhance yield and reduce costs for potential industrial applications.

Future Directions

Given the promising biological activities observed in similar compounds, further research should focus on:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME)
  • In-depth toxicity assessments to evaluate safety profiles
  • Clinical trials to establish efficacy in human populations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the aryl and piperazine groups, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxamide Derivatives
Compound Name / CAS Key Substituents Molecular Weight (g/mol) Notable Features / Bioactivity Reference
Target Compound N-(3,4-dimethylphenyl), 4-(4-chlorophenyl)piperazine sulfonyl 488.0 Hypothesized CB1 antagonism (structural analogy)
CAS 1251546-51-6 N-(4-methylphenyl), 4-(4-chlorophenyl)piperazine sulfonyl 474.0 Reduced steric hindrance vs. 3,4-dimethylphenyl
CAS 1189727-66-9 N-(4-fluorobenzyl), 4-(3-chlorophenyl)piperazine sulfonyl 492.0 Fluorine substitution enhances metabolic stability
5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-N-(3-pyridylmethyl) Pyrazole-3-carboxamide with 2,4-dichlorophenyl and pyridylmethyl N/A CB1 antagonist (IC₅₀ = 0.139 nM)
Key Observations:

Substitution with 4-fluorobenzyl (CAS 1189727-66-9) introduces electronegativity and metabolic stability due to fluorine’s resistance to oxidative degradation .

Piperazine Modifications :

  • The 4-(4-chlorophenyl)piperazine in the target compound vs. 3-chlorophenyl (CAS 1189727-66-9) alters receptor interaction geometry. Chlorine’s position affects π-π stacking and hydrophobic interactions in binding pockets .

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound are unavailable in the provided evidence, insights can be inferred from analogs:

  • CB1 Receptor Antagonism: The pyrazole-3-carboxamide derivative () exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups. The target compound’s sulfonamide-piperazine moiety may shift selectivity toward other receptors (e.g., serotonin or dopamine receptors) due to piperazine’s known affinity for these targets .
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 1189727-66-9) demonstrate improved stability, suggesting that the target compound’s 3,4-dimethylphenyl group may reduce hepatic clearance compared to fluorinated derivatives .

Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group likely increases logP compared to 4-methylphenyl analogs, enhancing membrane permeability but risking solubility limitations .
  • Solubility: The sulfonamide linker improves aqueous solubility relative to non-polar linkers (e.g., methylene groups), critical for bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

  • Methodology : The synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrazole-carboxylates) followed by sulfonylation. For example, pyrazole cores are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under basic conditions . Sulfonylation is achieved using 4-(4-chlorophenyl)piperazine-1-sulfonyl chloride in the presence of coupling agents like DCC/DMAP.
  • Validation : Intermediates should be characterized via 1^1H/13^13C NMR and HPLC (>98% purity). Mass spectrometry (HRMS) confirms molecular weights .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Techniques :

MethodParametersPurpose
1^1H/13^13C NMR400–600 MHz, DMSO-d6Confirm regiochemistry of pyrazole and sulfonamide groups
HPLCC18 column, acetonitrile/water gradientAssess purity (>98%)
X-ray crystallographySingle-crystal analysisResolve stereochemical ambiguities (if applicable)
  • Reference : Spectral assignments for analogous pyrazole derivatives are detailed in .

Q. How is preliminary biological activity screened, and what controls are essential?

  • Screening : Use receptor binding assays (e.g., serotonin or dopamine receptors) at concentrations of 1 nM–10 µM. Include positive controls (known agonists/antagonists) and vehicle controls (DMSO <0.1%).
  • Data Interpretation : IC50_{50}/EC50_{50} values are calculated using nonlinear regression (e.g., GraphPad Prism). Replicate experiments (n=3) to minimize variability .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2k^k factorial) to test variables: temperature (25–60°C), stoichiometry (1.0–1.5 eq sulfonyl chloride), and solvent (DMF vs. DCM). Response surface methodology (RSM) identifies optimal conditions .
  • Case Study : For analogous sulfonamides, yields improved from 45% to 78% using DMF at 40°C with 1.2 eq sulfonyl chloride .

Q. What computational strategies predict receptor binding affinities and selectivity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT1A_{1A} PDB: 7E2Z). Focus on piperazine and sulfonamide interactions with binding pockets.
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.
    • Validation : Compare computational Ki values with experimental radioligand displacement data. Discrepancies >10-fold warrant re-evaluation of protonation states or solvation effects .

Q. How do structural modifications (e.g., substituents on phenyl rings) impact bioactivity?

  • SAR Analysis :

ModificationEffectExample
4-Cl on phenylpiperazine↑ 5-HT1A_{1A} affinity (Ki = 12 nM) vs. unsubstituted (Ki = 85 nM)
3,4-dimethylphenyl vs. 4-methyl↓ Off-target binding to dopamine D2 (IC50_{50} shifts from 120 nM to 450 nM)
  • Guidance : Prioritize substitutions that enhance hydrogen bonding (e.g., sulfonamide-SO2_2-NH) or π-π stacking (chlorophenyl groups) .

Q. How should researchers address discrepancies in reported biological activity data?

  • Troubleshooting :

Replicate Experiments : Ensure consistent assay conditions (e.g., cell line, incubation time).

Orthogonal Assays : Validate receptor binding with functional assays (e.g., cAMP inhibition for GPCRs).

Computational Validation : Re-dock the compound using updated receptor conformations from cryo-EM data .

  • Case Study : Contradictory IC50_{50} values for analogous compounds were resolved by identifying batch-dependent impurities via LC-MS .

Methodological Resources

  • Experimental Design : ICReDD’s quantum chemical reaction path searches reduce optimization trials by 70% .
  • Data Analysis : Use R/Bioconductor for dose-response modeling and outlier detection .
  • Collaborative Tools : NIH’s Assay Guidance Manual provides protocols for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.